molecular formula C23H22N2O7 B5500022 2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid

2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid

Cat. No. B5500022
M. Wt: 438.4 g/mol
InChI Key: LASXPKWCGXMZJI-MHWRWJLKSA-N
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Description

Synthesis Analysis

The synthesis of related complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, Lovro Selič et al. (1997) describe the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones from acetoacetic esters, a process that might share similarities with the synthesis of the compound due to the involvement of pyrimidinyl groups (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).

Molecular Structure Analysis

The molecular structure of complex organic molecules is often elucidated using spectroscopic techniques and, in some cases, X-ray crystallography. Kumarasinghe et al. (2009) utilized single-crystal X-ray analysis for unambiguous structure determination of a complex organic molecule, highlighting the importance of this method in confirming molecular structures (Isuru R. Kumarasinghe, V. Hruby, & G. Nichol, 2009).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, are crucial for understanding a compound's behavior in various environments. Pimenova et al. (2003) investigated the reactions of a related compound, providing insights into its reactivity patterns that could be relevant for the compound (E. V. Pimenova, Olga P. Krasnych, E. Goun, & D. Miles, 2003).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, can influence a compound's applications. The work by Zabadal et al. (2001) on photoremovable protecting groups provides an example of how physical properties can be crucial for practical applications (M. Zabadal, A. P. Pelliccioli, P. Klán, & J. Wirz, 2001).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity/basicity, electrophilicity/nucleophilicity, and the presence of functional groups, is essential for predicting the behavior of complex organic molecules in chemical reactions. The work by Berzosa et al. (2011) on the synthesis of pyrimidine derivatives shows the importance of functional groups in determining chemical properties (X. Berzosa, S. Pettersson, J. Teixidó, & J. Borrell, 2011).

Scientific Research Applications

Photoremovable Protecting Groups in Organic Synthesis

Research by Zabadal et al. (2001) on "2,5-Dimethylphenacyl Esters" discusses the use of dimethylphenacyl (DMP) esters as photoremovable protecting groups for carboxylic acids. This study highlights the potential application of such esters in organic synthesis and biochemistry, offering a method to control the release of carboxylic acids through light-mediated reactions (Zabadal et al., 2001).

Cyclocondensation Reactions in Heterocyclic Chemistry

Bonacorso et al. (2003) reported the synthesis of novel pyrimidinones through cyclocondensation reactions of trifluoroacetylated precursors with urea, showcasing the versatility of such reactions in creating heterocyclic compounds with potential biological activities (Bonacorso et al., 2003).

Diversity-Oriented Synthesis for Biological Applications

Berzosa et al. (2011) described the synthesis of pyrimidine derivatives from dimethyl 2-(methoxymethylene) pentanedioates, highlighting the importance of diversity-oriented synthesis approaches in discovering compounds with potential biological activities (Berzosa et al., 2011).

Advanced Synthesis Techniques for Heterocyclic Compounds

Further studies, such as those by Flores et al. (2013) and Xu & He (2010), explore advanced synthesis techniques for creating heterocyclic compounds and intermediates critical in pharmaceutical development and material science (Flores et al., 2013); (Xu & He, 2010).

properties

IUPAC Name

2-[4-[(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c1-12-6-5-7-17(13(12)2)25-21(27)16(20(26)24-23(25)30)10-15-8-9-18(19(11-15)31-4)32-14(3)22(28)29/h5-11,14H,1-4H3,(H,28,29)(H,24,26,30)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASXPKWCGXMZJI-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)O)OC)C(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C(=O)O)OC)/C(=O)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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